molecular formula C10H13F4NO2 B13463003 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid

3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid

Cat. No.: B13463003
M. Wt: 255.21 g/mol
InChI Key: QNUVFIFUCTTZJQ-UHFFFAOYSA-N
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Description

3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid is a compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a bicyclo[1.1.1]pentane core, which is known for its rigidity and strain, making it an intriguing subject for chemical studies. The presence of fluorine atoms further enhances its chemical properties, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the radical fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using silver nitrate (AgNO3) as a catalyst and Selectfluor as the fluorine source . The reaction is carried out under an argon atmosphere to maintain anhydrous conditions and prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with biological molecules, influencing their activity. The bicyclo[1.1.1]pentane core provides rigidity, which can enhance the binding affinity and selectivity of the compound towards its targets. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine stands out due to the presence of the azetidine ring, which adds an additional level of complexity and potential reactivity. This makes it a versatile building block for synthesizing a wide range of derivatives with unique properties.

Properties

Molecular Formula

C10H13F4NO2

Molecular Weight

255.21 g/mol

IUPAC Name

3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H12FN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7)

InChI Key

QNUVFIFUCTTZJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C23CC(C2)(C3)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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